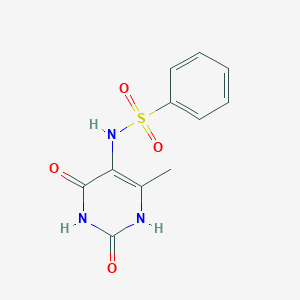![molecular formula C19H21N3O3 B5861350 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5861350.png)
1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrobenzyl group attached to a piperazine ring, which is further connected to a phenyl ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperazine ring.
Formation of the Phenyl Ethanone Moiety: The phenyl ethanone moiety is attached through a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various types of chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Acylation: The phenyl ethanone moiety can be further acylated to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitrobenzyl halides, base (e.g., sodium hydroxide).
Acylation: Phenyl acetyl chloride, Lewis acid catalyst (e.g., aluminum chloride).
Major Products:
Reduction: Formation of 1-[4-(2-AMINOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE.
Substitution: Formation of various substituted piperazine derivatives.
Acylation: Formation of acylated phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can be compared with other piperazine derivatives:
Eigenschaften
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-18(17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCRUXYAMTYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)
![N-[(2Z)-3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)


![4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine](/img/structure/B5861327.png)
![4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B5861332.png)

![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B5861368.png)
